Dizocilpine Exhibits the Highest In Vivo Anticonvulsant Potency Among Non-Competitive NMDA Antagonists
In a direct head-to-head comparison, dizocilpine (MK-801) was identified as the most potent non-competitive NMDA antagonist in blocking N-methyl-DL-aspartic acid (NMDLA)-induced seizures in mice. Its in vivo anticonvulsant potency was significantly higher than that of other well-known antagonists, establishing a clear potency hierarchy [1].
| Evidence Dimension | Anticonvulsant potency (ED50, i.v.) |
|---|---|
| Target Compound Data | ED50 = 0.2 mg/kg |
| Comparator Or Baseline | Phencyclidine (PCP): ED50 = 0.9 mg/kg; Ketamine: ED50 = 4.7 mg/kg; CPP (competitive antagonist): ED50 = 4.5 mg/kg |
| Quantified Difference | Dizocilpine is 4.5-fold more potent than PCP and 23.5-fold more potent than ketamine. |
| Conditions | Mouse NMDLA-induced seizure model, intravenous (i.v.) administration |
Why This Matters
This extreme potency difference means dizocilpine is the reference standard for experiments requiring robust, low-dose NMDA receptor blockade, and substituting it with other antagonists would require much higher doses, potentially introducing confounding off-target effects.
- [1] Tricklebank, M. D., Singh, L., Oles, R. J., Preston, C., & Iversen, S. D. (1989). The behavioural effects of MK-801: a comparison with antagonists acting non-competitively and competitively at the NMDA receptor. European Journal of Pharmacology, 167(1), 127–135. View Source
